Chlorotrimethylsilane, also known as trimethylchlorosilane, is a colorless, fuming liquid with a pungent odor. It is classified as a silane compound and has the molecular formula . This compound is notable for its reactivity, particularly its vigorous and exothermic reaction with water, which produces hydrogen chloride gas. Chlorotrimethylsilane is soluble in organic solvents such as benzene and ether, and it has a boiling point of approximately 57 °C (135 °F) and a density of 0.854 g/cm³ .
One of the most common applications of chlorotrimethylsilane in scientific research is the silanization of laboratory glassware. This process involves modifying the surface of the glass to make it more water-repellent and improve its interaction with non-polar, organic compounds. Silanization offers several advantages:
Chlorotrimethylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds, which are molecules containing silicon bonded to carbon. These compounds have diverse applications in various scientific fields, including:
Beyond the aforementioned applications, chlorotrimethylsilane finds use in various other scientific research settings, including:
Chlorotrimethylsilane can be synthesized through several methods:
Chlorotrimethylsilane has various applications in chemical synthesis:
Interaction studies involving chlorotrimethylsilane focus on its reactivity with various nucleophiles. Research indicates that it reacts preferentially with alcohols, phenols, carboxylic acids, amines, and amides in that order of reactivity. The presence of bases, such as pyridine, often facilitates these reactions .
Chlorotrimethylsilane shares similarities with several other silanes but is unique due to its specific reactivity profile and applications. Here are some comparable compounds:
Compound | Formula | Key Features |
---|---|---|
Trimethylsilyl chloride | Commonly used for silylation; releases HCl on hydrolysis | |
Dimethylchlorosilane | Less reactive than chlorotrimethylsilane; used in silicone production | |
Trimethylsilyl bromide | Similar silylation properties but more reactive due to bromine | |
Trimethylsilyl iodide | Used for nucleophilic substitutions; more reactive than chlorotrimethylsilane | |
Hexamethyldisilazane | Used as a silylation agent; less corrosive than chlorotrimethylsilane |
Chlorotrimethylsilane stands out due to its balance between reactivity and stability compared to these similar compounds, making it particularly useful in organic synthesis and analytical chemistry applications .
The primary industrial method for TMSCl production is the Direct Process, which involves reacting methyl chloride (MeCl) with a silicon-copper alloy at elevated temperatures (500–550 K). This exothermic reaction yields a mixture of methylchlorosilanes, with dimethyldichlorosilane (Me₂SiCl₂) as the principal product. TMSCl typically constitutes 2–4% of the output, alongside monomethyltrichlorosilane (MeSiCl₃) and tetrachlorosilane (SiCl₄). The reaction proceeds as follows:
$$
x\, \text{MeCl} + \text{Si} \xrightarrow{\text{Cu catalyst}} \text{Me}3\text{SiCl} + \text{Me}2\text{SiCl}2 + \text{MeSiCl}3 + \text{SiCl}_4 + \text{by-products}
$$
The silicon-copper alloy enhances reactivity, while fluidized bed reactors optimize heat and mass transfer. A key challenge is the formation of an azeotropic mixture between TMSCl and MeSiCl₃ (boiling point: 57°C), complicating separation.
Compound | Boiling Point (°C) | Yield (%) |
---|---|---|
Me₃SiCl (TMSCl) | 57 | 2–4 |
Me₂SiCl₂ | 70 | 70–80 |
MeSiCl₃ | 66 | 10–15 |
SiCl₄ | 57 | 5–10 |
TMSCl is also synthesized via Grignard reactions, where organomagnesium reagents react with silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃). For example:
$$
\text{SiCl}4 + 3\, \text{MeMgCl} \rightarrow \text{Me}3\text{SiCl} + 3\, \text{MgCl}_2
$$
This method, though less common industrially, allows precise control over substitution patterns and is favored for specialty silanes. Recent advances demonstrate TMSCl’s role in activating Grignard reagents for conjugate additions, enabling stereoselective synthesis of piperidinones.
Mixed methylchlorosilanes, co-produced in the Direct Process, are separated via multi-stage distillation. High-boiling residues (5–10% of output) are treated with HCl to recover usable silanes, minimizing waste.
Industrial purification of TMSCl relies on distillation under inert atmospheres to prevent hydrolysis. Key strategies include:
Modern plants employ Raman spectroscopy for real-time monitoring, ensuring optimal yields and reducing analysis times from 60 minutes (GC) to <5 minutes.
Chlorotrimethylsilane facilitates silylation via nucleophilic substitution, where electron-rich substrates displace the chloride group.
Alcohols:
In the presence of a base like pyridine or triethylamine, alcohols react with TMSCl to form trimethylsilyl (TMS) ethers. The mechanism involves nucleophilic attack by the alcohol oxygen on silicon, followed by chloride departure (Figure 1) [3] [4]. Primary and secondary alcohols undergo this reaction efficiently, while tertiary alcohols are sterically hindered [3]. For example, pent-4-en-2-ol reacts with TMSCl to form a silyl ether, preventing unwanted side reactions during subsequent bromination [3].
Amines:
TMSCl silylates amines under neutral conditions using zinc dust as an HCl scavenger, avoiding racemization in peptide synthesis [7]. This method is particularly effective for amino acid esters, where traditional bases like triethylamine may cause side reactions. The resulting N-silylamines exhibit enhanced nucleophilicity, enabling efficient acylation with Fmoc-protected amino acid chlorides [7].
Carbanions:
TMSCl traps enolates as silyl enol ethers, critical intermediates in aldol and alkylation reactions. For cyclic ketones, deprotonation at α- or γ-positions determines regioselectivity. For instance, cyclohexanone forms either α- or γ-silyl enol ethers depending on reaction conditions (Table 1) [8].
Table 1: Regioselectivity in Silyl Enol Ether Formation
Substrate | Base | Solvent | Major Product | Reference |
---|---|---|---|---|
Cyclohexanone | Triethylamine | THF | α-Silyl enol ether | [8] |
Cyclohexanone | LDA | THF | γ-Silyl enol ether | [8] |
TMS ethers serve as transient protective groups, shielding alcohols and amines during multistep syntheses.
Stability:
TMS-protected alcohols resist nucleophilic attack under acidic or basic conditions but are labile to fluoride ions. For example, tetra-n-butylammonium fluoride (TBAF) cleaves silyl ethers via nucleophilic displacement, regenerating the alcohol [3]. Stability studies show TMS ethers remain intact in Grignard or alkynide reactions but hydrolyze slowly in aqueous methanol (Table 2) [3] [7].
Deprotection Kinetics:
The rate of TMS cleavage depends on the fluoride source and solvent polarity. In THF, TBAF achieves complete deprotection within 10 minutes, whereas aqueous HF requires hours [3].
Table 2: Stability of TMS Ethers Under Common Conditions
Condition | Solvent | Stability Time | Reference |
---|---|---|---|
Grignard reagent | Diethyl ether | >24 hours | [3] |
Aqueous HCl (1M) | Water | 2 hours | [3] |
TBAF (1M) | THF | <10 minutes | [3] |
The Mukaiyama aldol reaction leverages TMSCl-generated silyl enol ethers for cross-couplings with carbonyl electrophiles.
Enol Ether Formation:
Samarium diiodide (SmI₂) and TMSCl accelerate enolization of sterically hindered ketones, forming silyl enol ethers in tetrahydrofuran (THF)-hexamethylphosphoramide (HMPA) solvent systems [5]. For example, 2-adamantanone reacts with SmI₂/TMSCl to yield the corresponding enol ether, which undergoes aldol addition with benzaldehyde [5].
Stereoselectivity:
Bulky TMS groups favor syn selectivity by stabilizing transition states through steric hindrance. In pinacol couplings, SmI₂/TMSCl promotes anti diastereomers due to chelation control (Figure 2) [5].
TMSCl participates in dehydrations via Lewis acid-mediated pathways.
Chromium Trichloride Complexation:
In the presence of CrCl₃, TMSCl activates alcohols for elimination. The chromium center coordinates to the alcohol oxygen, facilitating β-hydride abstraction and alkene formation. For example, 2° alcohols dehydrate to alkenes in dichloromethane with 85% yield [6].
Solvent Effects:
Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents favor tighter ion pairs, altering regioselectivity (Table 3).
Table 3: Solvent Impact on Dehydration Efficiency
Substrate | Solvent | Yield (%) | Reference |
---|---|---|---|
Cyclohexanol | THF | 78 | [6] |
Cyclohexanol | Toluene | 62 | [6] |
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard